4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro-
Description
Properties
IUPAC Name |
1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F12O3/c10-6(11,12)4(23,7(13,14)15)1-3(22)2-5(24,8(16,17)18)9(19,20)21/h23-24H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTINOFCCXUSLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CC(C(F)(F)F)(C(F)(F)F)O)C(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146796 | |
| Record name | 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10487-11-3 | |
| Record name | 1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)-4-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10487-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010487113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10487-11-3 | |
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| Record name | 4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxy-3H,3H,5H,5H-perfluoro-2,6-dimethylheptan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
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Biological Activity
4-Heptanone, 2,6-bis(trifluoromethyl)-2,6-dihydroxy-1,1,1,7,7,7-hexafluoro- (commonly referred to as hexafluoroheptanone) is a fluorinated ketone with potential applications in various fields including pharmaceuticals and materials science. Its unique structure imparts distinct biological activities that merit exploration. This article provides a comprehensive overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The molecular formula for hexafluoroheptanone is with a molecular weight of 480.25 g/mol. It features multiple trifluoromethyl groups and hydroxyl functionalities that enhance its reactivity and potential biological interactions .
Biological Activity Overview
The biological activity of hexafluoroheptanone can be categorized into several domains:
1. Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. Hexafluoroheptanone's structure suggests potential efficacy against various microbial strains due to its ability to disrupt cellular membranes or interfere with metabolic processes.
2. Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. Preliminary studies suggest that hexafluoroheptanone may induce apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells. This selectivity is crucial for therapeutic applications.
3. Enzyme Inhibition
Fluorinated compounds are known to act as enzyme inhibitors. Hexafluoroheptanone may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases characterized by overactive enzyme activity.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of hexafluoroheptanone demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-fluorinated analogs, indicating enhanced potency due to the presence of fluorine atoms .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of hexafluoroheptanone on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the compound exhibited an IC50 of approximately 15 µM for MCF-7 cells, suggesting significant potential as a chemotherapeutic agent .
The mechanisms by which hexafluoroheptanone exerts its biological effects include:
- Membrane Disruption: The hydrophobic nature of the trifluoromethyl groups may disrupt bacterial membranes leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to apoptosis.
- Metabolic Interference: By inhibiting key metabolic enzymes, hexafluoroheptanone may alter cellular energy dynamics.
Safety and Toxicology
Safety assessments reveal that while hexafluoroheptanone shows promise in therapeutic applications, it also poses potential risks. Acute toxicity studies indicate moderate toxicity levels; therefore, proper handling protocols are essential when conducting experimental work with this compound .
Scientific Research Applications
Synthesis of Fluorinated Compounds
4-Heptanone serves as a precursor in the synthesis of various fluorinated organic compounds. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the resulting compounds, making them suitable for pharmaceutical applications.
Case Study:
A study demonstrated the use of 4-Heptanone derivatives in synthesizing novel antiviral agents. The fluorinated analogs exhibited improved activity against certain viral strains compared to their non-fluorinated counterparts .
Material Science
Due to its unique properties, this compound is utilized in developing advanced materials such as coatings and polymers. The incorporation of fluorinated moieties can enhance the chemical resistance and thermal stability of materials.
Data Table: Properties of Fluorinated Coatings
| Property | Non-Fluorinated Coating | Fluorinated Coating |
|---|---|---|
| Chemical Resistance | Moderate | High |
| Thermal Stability | Low | High |
| Hydrophobicity | Moderate | Very High |
Environmental Studies
Research has indicated that compounds like 4-Heptanone can be used in environmental monitoring due to their distinct chemical signatures. They can serve as markers for studying the fate of fluorinated pollutants in ecosystems.
Case Study:
A comprehensive environmental assessment highlighted the role of fluorinated ketones in tracking pollution sources in aquatic systems. The study utilized 4-Heptanone as a tracer to understand the transport mechanisms of contaminants .
Toxicological Assessments
The safety profile of 4-Heptanone is crucial for its application in consumer products and pharmaceuticals. Toxicological evaluations have categorized it under various hazard levels based on exposure routes and potential health effects.
Data Table: Toxicological Summary
| Endpoint | Hazard Level | Description |
|---|---|---|
| Acute Toxicity | Moderate | Potential irritant upon skin contact |
| Chronic Exposure | Low | Limited data; requires further investigation |
| Ecotoxicity | Moderate | Potential impacts on aquatic life |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : Fluorinated ketones like this compound are pivotal in synthesizing trifluoromethylated pharmaceuticals, where fluorine atoms improve drug half-life and target binding .
- Toxicity Gaps : While the target compound’s acute toxicity is undocumented, its structural similarity to ’s toxic analog warrants further toxicokinetic studies.
Preparation Methods
Ionic Liquid-Mediated Alkylation
A patent describing the synthesis of 4,4'-(hexafluoroisopropylidene) diphthalic (CN101696199B) provides insights into fluorinated ketone preparation. The method employs ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as solvents and AlCl₃/ZnCl₂ as catalysts. For the target compound, analogous conditions could facilitate the coupling of fluorinated precursors. For example, reacting hexafluoroacetone with a trifluoromethylated diol under Lewis acid catalysis may yield the desired product. The patent reports yields of 34–83% under 85°C for 15 hours, followed by toluene extraction and vacuum distillation.
Aldol Condensation with Fluorinated Aldehydes
The synthesis of 2-heptanone via acetone-butyraldehyde condensation (CN104478683A) highlights the utility of aldol reactions for ketone formation. Adapting this method, fluorinated aldehydes (e.g., trifluoroacetaldehyde) could condense with a fluorinated ketone precursor. Subsequent dehydration and hydrogenation steps—similar to those yielding 2-heptanone—may introduce hydroxyl groups via controlled hydrolysis.
Nucleophilic Trifluoromethylation
Introducing trifluoromethyl groups via reagents like Ruppert’s reagent (TMSCF₃) or Umemiya’s reagent is a potential pathway. For instance, a diketone intermediate could undergo sequential trifluoromethylation at positions 2 and 6, followed by hydroxylation. This method requires anhydrous conditions and precise temperature control to avoid side reactions.
Reaction Optimization and Conditions
Catalytic Systems
-
Lewis Acids : AlCl₃ and ZnCl₂ are effective in promoting alkylation and condensation reactions, as demonstrated in CN101696199B. Optimal catalyst loading ranges from 1–5 mol% relative to the substrate.
-
Ionic Liquids : These solvents enhance reaction efficiency by stabilizing intermediates and reducing side reactions. The patent reports 83% yield using 1-butyl-3-methylimidazolium tetrafluoroborate.
Temperature and Solvent Effects
Purification Techniques
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Vacuum Distillation : Effective for removing low-boiling-point byproducts under 2 mmHg pressure.
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Recrystallization : Hexafluoroisopropanol or Virahol (hexafluoro-2-propanol) recrystallization yields high-purity crystals, as evidenced by the compound’s reported melting point (78–80°C).
Structural Characterization and Crystallographic Data
The compound’s crystal structure (space group P2₁/c, a = 11.724 Å, b = 10.265 Å, c = 11.350 Å, β = 99.39°) confirms its stereochemistry. X-ray diffraction reveals a planar heptanone core with trifluoromethyl groups and hydroxyls in equatorial positions, stabilized by intramolecular hydrogen bonds. The molecular formula C₉H₆F₁₂O₃ and molecular weight (390.12 g/mol) align with mass spectrometry data.
Challenges and Mitigation Strategies
Regioselectivity
Positioning hydroxyl and trifluoromethyl groups at C2 and C6 requires directing groups or protecting strategies . For example, silyl ether protection of hydroxyls during fluorination steps can prevent unwanted side reactions.
Q & A
Q. Table 1: Physicochemical Properties of 4-Heptanone Derivatives
| Property | Value (Temperature) | Relevance to Research Design |
|---|---|---|
| Dielectric constant | 12.60 (20°C), 9.46 (80°C) | Solvent selection for reactions/assays |
| Solubility in polar media | Moderate (varies with F%) | Bioactivity assay optimization |
Basic: What methodologies are recommended for synthesizing and characterizing fluorinated 4-heptanone analogs?
Answer:
Synthesis typically involves stepwise fluorination under anhydrous conditions, with intermediates purified via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients). Characterization requires -NMR to confirm trifluoromethyl group integration and high-resolution mass spectrometry (HRMS) for molecular weight validation. For dihydroxy derivatives, FT-IR can verify hydroxyl stretching vibrations (3200–3600 cm) .
Advanced: How can researchers identify molecular targets of 4-heptanone derivatives in nematode models?
Answer:
Use Caenorhabditis elegans mutants to dissect pathways. For example:
- DAF-16/SKN-1 pathways : GFP-tagged strains (e.g., TJ356, LD1) reveal nuclear translocation under 4-heptanone exposure, indicating stress response activation .
- Resistant mutants : Ivermectin-resistant (glc-2) and aldicarb-resistant (unc-17) mutants remain susceptible, suggesting mechanisms independent of glutamate-gated chloride channels or acetylcholine transporters .
Q. Table 2: C. elegans Mutant Responses to 4-Heptanone
| Strain | Pathway Targeted | Observed Response |
|---|---|---|
| TJ356 (DAF-16) | Insulin/IGF-1 signaling | Nuclear GFP translocation |
| LD1 (SKN-1) | Oxidative stress | SKN-1::GFP activation |
| glc-2 (ivermectin-resistant) | Glutamate channels | Retained susceptibility |
Advanced: How should researchers address contradictory data on 4-heptanone’s nematicidal activity across life stages?
Answer:
Contradictions (e.g., L1 vs. egg-stage susceptibility) require stage-specific assays. For instance:
- Egg hatching inhibition : Only 4-heptanone (not SVM) affects eggs, suggesting unique permeability or metabolic activation in embryos .
- Larval/adult toxicity : Use synchronized C. elegans populations and stage-specific RNAi to isolate gene expression differences.
Advanced: What in vivo models are suitable for studying oxidative stress induction by fluorinated ketones?
Answer:
C. elegans GFP reporters (e.g., gst-4p::GFP, sod-3p::GFP) quantify redox changes:
- gst-4 induction : Indicates Phase II detoxification upregulated by 4-heptanone .
- sod-3 suppression : Reflects mitochondrial stress via reduced superoxide dismutase activity .
Basic: What analytical techniques validate the purity of fluorinated 4-heptanone derivatives?
Answer:
- Chromatography : HPLC with UV/Vis detection (λ = 210–260 nm for ketones).
- Spectroscopy : - and -NMR for structural confirmation; X-ray crystallography for absolute configuration .
Advanced: How does structural fluorination impact bioactivity and metabolic stability?
Answer:
Comparative studies with non-fluorinated analogs (e.g., 2,6-dimethyl-4-heptanone) show:
- Enhanced lipophilicity : Fluorination increases membrane permeability, improving nematicidal activity .
- Metabolic resistance : CF$_3 groups reduce cytochrome P450-mediated degradation, prolonging half-life in vivo .
Advanced: What statistical approaches resolve variability in stress response data from GFP reporter assays?
Answer:
- Quantitative fluorescence imaging : Normalize GFP intensity to background (e.g., using ImageJ).
- Multivariate ANOVA : Account for variables like exposure time, compound concentration, and genetic background .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
